5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
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Description
5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole, also known as PTOS or POS, is a chemical compound that has drawn significant attention in scientific research due to its unique properties. PTOS is a heterocyclic compound that belongs to the oxadiazole family, which is known for its diverse biological activities. In
Scientific Research Applications
Synthesis and Modification for Biological Activity
Researchers have developed methods for synthesizing new derivatives of 1,2,4-oxadiazoles, including structures similar to 5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole. These efforts aim at enhancing biological activities and exploring the compounds' potential in medicinal chemistry. For instance, Tyrkov (2006) synthesized modified aza heterocycles based on 1,2,4-oxadiazoles that react with various reagents to produce derivatives with potential biological activities (Tyrkov, 2006).
Antimicrobial and Antiviral Applications
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae, causing rice bacterial leaf blight. Shi et al. (2015) demonstrated that certain derivatives exhibited better antibacterial activity than commercial agents, hinting at their potential use in agricultural settings to combat plant diseases (Shi et al., 2015).
Corrosion Inhibition
The derivatives of 1,2,4-oxadiazole have also been studied for their corrosion inhibition properties. Ammal et al. (2018) assessed the ability of 1,2,4-oxadiazole derivatives to inhibit mild steel corrosion in sulfuric acid, indicating the compound's utility in industrial applications for protecting metals against corrosion (Ammal et al., 2018).
Biological Evaluation and Molecular Docking Studies
Khalid et al. (2016) synthesized and biologically evaluated 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, revealing their inhibitory activity against enzymes like butyrylcholinesterase. These studies highlight the compound's potential in developing treatments for diseases where enzyme inhibition is beneficial (Khalid et al., 2016).
Potential Antitubercular Agents
Docking simulations and studies on newly synthesized derivatives of benzene sulfonamide pyrazole oxadiazole have explored their antimicrobial and antitubercular potentials. Shingare et al. (2022) conducted molecular docking studies to understand the mode of inhibition against Mycobacterium tuberculosis, indicating these compounds' promise as antitubercular agents (Shingare et al., 2022).
properties
IUPAC Name |
5-(benzenesulfonylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-12-7-9-13(10-8-12)16-17-15(21-18-16)11-22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIMQEYJNLHJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole |
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